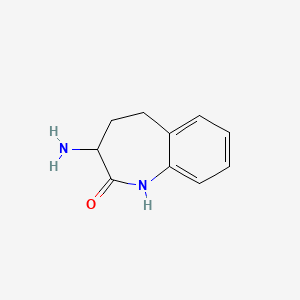

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAKXRGQXZRTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403254 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86499-35-6 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

Abstract: This guide provides a comprehensive technical overview of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a heterocyclic compound built on the privileged benzazepine scaffold. We will explore its fundamental physicochemical properties, established synthetic routes, and its significant role as a structural motif in the development of γ-secretase modulators for neurodegenerative diseases. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application of this versatile molecule.

Introduction: The Benzazepine Scaffold and Its Significance

The benzazepine framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Molecules incorporating this seven-membered heterocyclic ring fused to a benzene ring have demonstrated a remarkable breadth of pharmacological activities.[2] Within this class, this compound serves as a critical chiral building block and a key intermediate. Its structure combines the rigidity of the benzazepine core with the reactive potential of a primary amine, making it a valuable starting point for the synthesis of more complex, biologically active compounds.

Notably, derivatives of this compound have been investigated as potent γ-secretase modulators (GSMs).[3][4] This positions the molecule at the forefront of therapeutic strategies for Alzheimer's disease, aiming to allosterically modulate the activity of γ-secretase to reduce the production of toxic amyloid-β (Aβ42) peptides.[3][5][6] Understanding the foundational basic properties of this nucleus is therefore paramount for the logical design and development of next-generation therapeutics.

Physicochemical and Structural Properties

A molecule's biological activity is intrinsically linked to its physical and chemical characteristics. These properties govern its solubility, permeability, and interaction with biological targets. The defining features of this compound are summarized below.

Chemical Structure:

Caption: 2D structure of this compound.

Core Physicochemical Data:

The following table outlines the key computed physicochemical properties for the parent compound and its commonly used hydrochloride salt. These parameters are crucial for designing experimental conditions, from reaction setups to formulation and bioassays.

| Property | Value (Free Base) | Value (HCl Salt) | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₂N₂O[7] | C₁₀H₁₃ClN₂O[8] | Defines the elemental composition and exact mass. |

| Molecular Weight | 176.21 g/mol [7] | 212.67 g/mol [8] | Impacts diffusion, transport, and molar concentration calculations. |

| XLogP3 | 0.6[7] | N/A | Predicts lipophilicity, influencing membrane permeability and solubility. |

| Hydrogen Bond Donors | 2[7] | 2 | Influences solubility in protic solvents and binding interactions. |

| Hydrogen Bond Acceptors | 2[7] | 2 | Affects solubility and the potential for target binding. |

| Polar Surface Area | 55.1 Ų[7][8] | 55.1 Ų[8] | Key predictor of drug transport properties. |

| CAS Number | 86499-35-6[7][9] | 889214-87-3[8] | Unique identifier for the specific chemical substance. |

Interpretation for the Researcher:

The low XLogP3 value of 0.6 suggests that the free base form of the molecule is relatively hydrophilic.[7] This property, combined with a polar surface area of 55.1 Ų, indicates that while the molecule has features conducive to aqueous solubility, it may face challenges in passive diffusion across the blood-brain barrier without modification. The presence of both hydrogen bond donors and acceptors facilitates interactions with polar solvents and biological targets. The hydrochloride salt form is typically used to enhance aqueous solubility and stability for experimental and formulation purposes.[8]

Synthesis and Chemical Reactivity

The synthesis of the chiral 3-amino benzazepine core is a critical step in the development of its derivatives. Asymmetric synthesis is paramount, as the stereochemistry at the C3 position often dictates biological activity.

General Synthetic Approach: Asymmetric Hydrogenation

A highly efficient and scalable method for producing chiral tetrahydro-benzazepine motifs is through the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates.[2][10] This state-of-the-art approach allows for the generation of the desired enantiomer with high selectivity.

Workflow for Asymmetric Synthesis:

Caption: Generalized workflow for the enantioselective synthesis of the title compound.

Exemplary Experimental Protocol

This protocol is a representative synthesis based on established literature methods and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Cyclic Ene-Carbamate Precursor

-

A solution of the corresponding 1,3,4,5-tetrahydro-1-benzazepin-2-one is prepared in an anhydrous aprotic solvent (e.g., Dichloromethane).

-

The solution is cooled to 0 °C, and a suitable base (e.g., Triethylamine) is added, followed by a protecting group reagent (e.g., Boc-anhydride) to protect the amine.

-

Following protection, an appropriate reagent is used to introduce the double bond to form the ene-carbamate. This can involve multi-step sequences common in organic synthesis.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation [2][10]

-

The ene-carbamate substrate and a chiral N,P-ligated iridium complex (catalyst loading typically 0.5-1 mol%) are charged into a high-pressure reactor.

-

The vessel is purged with argon, and a degassed solvent (e.g., Dichloromethane) is added.

-

The reactor is pressurized with hydrogen gas (H₂) to a specified pressure (e.g., 50 bar) and stirred at room temperature for 12-24 hours.

-

Causality: The choice of the chiral ligand is critical; it creates a chiral environment around the iridium center, forcing the hydrogen to add to one face of the double bond preferentially, thus establishing the stereocenter with high enantiomeric excess (ee).

Step 3: Deprotection and Isolation

-

Upon reaction completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable solvent, and a strong acid (e.g., Trifluoroacetic acid or HCl in Dioxane) is added to cleave the carbamate protecting group.

-

The reaction is stirred until deprotection is complete.

-

The crude product is purified by flash column chromatography or recrystallization to yield the final this compound, often as its corresponding salt.

Pharmacological Context: A Scaffold for γ-Secretase Modulators

The primary interest in this aminobenzazepinone core stems from its use in constructing γ-Secretase Modulators (GSMs).[3][4] γ-secretase is an intramembrane protease complex responsible for the final cleavage of the Amyloid Precursor Protein (APP), a step that can produce amyloid-β peptides of varying lengths.[6]

The Amyloid Cascade Hypothesis: The accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is considered a key initiating event in Alzheimer's disease pathology.[3]

Mechanism of γ-Secretase Modulation: Unlike γ-secretase inhibitors, which block the enzyme's activity entirely and can lead to toxicity by preventing the cleavage of other essential substrates like Notch, GSMs act allosterically.[6][11] They subtly alter the conformation of the γ-secretase complex, shifting the cleavage site on APP. This results in a decreased production of the toxic Aβ42 and an increase in shorter, less amyloidogenic peptides like Aβ38, without significantly impacting the total Aβ pool or Notch processing.[4][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alzheimer's Association International Conference [alz.confex.com]

- 6. Inhibition and modulation of gamma-secretase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | C10H13ClN2O | CID 45356745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 86499-35-6 CAS MSDS (3-Amino-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

This technical guide provides a comprehensive overview of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering a detailed exploration of its chemical structure, synthesis, spectroscopic characterization, and potential biological activities.

Introduction and Significance

This compound belongs to the benzazepine class of compounds, which are characterized by a benzene ring fused to a seven-membered azepine ring. The "-2-one" suffix indicates the presence of a carbonyl group at the second position of the azepine ring, forming a lactam. The addition of an amino group at the third position introduces a key functional group that can significantly influence the molecule's chemical properties and biological activity.

The benzazepine scaffold is a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs.[1] Derivatives of this core have shown a wide range of activities, including effects on the central nervous system (CNS).[2] The specific compound, this compound, with its chiral center at the C3 position, presents an interesting scaffold for the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tricyclic system where a benzene ring is fused to a seven-membered heterocyclic lactam ring. An amino group is substituted at the C3 position of the azepine ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [3] |

| Molecular Weight | 176.21 g/mol | [3] |

| IUPAC Name | 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | [3] |

| CAS Number | 86499-35-6 | [3] |

| XLogP3 | 0.6 | [3] |

The presence of a chiral center at the C3 position means that this compound can exist as two enantiomers, (R) and (S). The stereochemistry at this position is crucial as it often dictates the biological activity and selectivity of chiral molecules.

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic route could start from a derivative of 2-(2-aminophenyl)acetic acid. The introduction of an amino group at the alpha position, followed by intramolecular cyclization would yield the desired benzazepinone ring system.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral data of similar compounds, the following characteristics can be predicted:

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), NH proton of the lactam (broad singlet, ~8.0-8.5 ppm), CH-NH₂ proton (multiplet, ~3.5-4.0 ppm), CH₂ protons of the azepine ring (multiplets, ~2.0-3.0 ppm), NH₂ protons (broad singlet, ~1.5-2.5 ppm). |

| ¹³C NMR | Carbonyl carbon of the lactam (~170-175 ppm), aromatic carbons (~120-140 ppm), CH-NH₂ carbon (~50-55 ppm), CH₂ carbons of the azepine ring (~30-40 ppm). |

| FTIR (cm⁻¹) | N-H stretching of the lactam and amino group (~3200-3400 cm⁻¹), C=O stretching of the lactam (~1650-1680 cm⁻¹), C-N stretching (~1200-1300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹).[4][5] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 176. Fragmentation patterns would likely involve the loss of the amino group (M-16) and cleavage of the azepine ring.[6][7] |

Potential Biological Activity and Applications

The benzazepine scaffold is a well-established pharmacophore in CNS drug discovery.[8] Derivatives have been investigated for their activity as dopamine receptor agonists and antagonists, serotonin receptor modulators, and as agents for treating various neurological and psychiatric disorders.

The presence of the amino group at the C3 position of the lactam ring in this compound provides a handle for further chemical modification, allowing for the generation of a library of derivatives with potentially diverse biological activities. Given the structural similarities to other biologically active benzazepines, this compound and its derivatives could be explored for a range of therapeutic applications.

Potential Signaling Pathway Interactions

Based on the known pharmacology of related benzazepines, it is plausible that this compound or its derivatives could interact with G-protein coupled receptors (GPCRs) in the CNS, such as dopamine or serotonin receptors.

Caption: Hypothetical signaling pathway for a derivative of the title compound.

Conclusion

This compound is a chiral benzazepine derivative with significant potential for further investigation in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be approached through established synthetic methodologies. The predicted spectroscopic characteristics provide a basis for its identification and characterization. The structural features of this compound, particularly the presence of a versatile amino group on the privileged benzazepine scaffold, make it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic applications, especially in the area of CNS disorders. Further research is warranted to fully elucidate its synthetic route, confirm its spectroscopic properties, and explore its biological activity profile.

References

- PubChem. This compound.

- Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). ACS Omega. [Link]

- Morcillo, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. [Link]

- Morcillo, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. [Link]

- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). International Journal of Molecular Sciences. [Link]

- Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans. (2014). Molecules. [Link]

- Representative FTIR spectrum of Γ-lactam-d6 in CCl4. (n.d.).

- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry. (2021). PubMed. [Link]

- Practical Synthesis of (-)-α-Aminobenzolactam via Nitration-Cyclization of L-Homophenylalanine Ethyl Ester. (2004).

- Bioactivity of a family of chiral nonracemic aminobenzylnaphthols towards Candida albicans. (2014). PubMed. [Link]

- Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PubMed. [Link]

- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021).

- Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). (1999). SynArchive. [Link]

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). RSC Publishing. [Link]

- Benzotriazepine synthesis, conformational analysis, and biological properties. (2015). Tetrahedron. [Link]

- Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

- mass spectra - fragmentation p

- Novel and Recent Synthesis and Applications of β-Lactams. (2012). PubMed Central. [Link]

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.).

- (R)-3-Amino-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. (n.d.). MySkinRecipes. [Link]

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... (n.d.). Doc Brown's Chemistry. [Link]

- Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. (2016). The Journal of Organic Chemistry. [Link]

- Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. [Link]

- One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical W

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2019). Molecules. [Link]

- Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives. (2018).

Sources

- 1. Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-3-Amino-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. cdnsciencepub.com [cdnsciencepub.com]

The Synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzazepine Scaffold

The benzazepine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique seven-membered ring structure imparts conformational flexibility, allowing for potent and selective interactions with a variety of biological targets. Within this class of molecules, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one and its derivatives have garnered significant attention due to their potential as intermediates in the synthesis of novel therapeutics. The presence of a chiral amine at the 3-position offers a key point for diversification and the introduction of pharmacophoric elements, making it a valuable building block in drug discovery programs targeting a range of conditions, from cardiovascular to neurological disorders.

This in-depth technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound. The presented synthesis is broken down into three key stages, with detailed mechanistic insights and field-proven experimental protocols to ensure reproducibility and success in the laboratory.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward pathway involving the reduction of a nitro intermediate. This nitro group, in turn, can be introduced onto the benzazepine core via electrophilic aromatic substitution. The benzazepine lactam core itself is accessible through a classical ring-expansion reaction, the Beckmann rearrangement, starting from a readily available precursor.

Caption: Retrosynthetic pathway for this compound.

Stage 1: Construction of the Benzazepin-2-one Core via Beckmann Rearrangement

The foundational step in this synthetic sequence is the construction of the 2,3,4,5-tetrahydro-1H-benzazepin-2-one lactam. The Beckmann rearrangement offers a reliable and efficient method for the ring expansion of α-tetralone oxime.[2] This acid-catalyzed reaction proceeds through the conversion of the oxime's hydroxyl group into a good leaving group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, ultimately yielding the seven-membered lactam.

Caption: Key steps in the formation of the benzazepin-2-one core.

Experimental Protocol: Synthesis of 2,3,4,5-Tetrahydro-1H-benzazepin-2-one

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| α-Tetralone | 146.18 | 14.6 g | 0.1 |

| Hydroxylamine hydrochloride | 69.49 | 10.4 g | 0.15 |

| Sodium acetate | 82.03 | 12.3 g | 0.15 |

| Polyphosphoric acid (PPA) | - | 150 g | - |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

Oximation: In a 250 mL round-bottom flask, dissolve α-tetralone (14.6 g, 0.1 mol) in ethanol (100 mL). Add hydroxylamine hydrochloride (10.4 g, 0.15 mol) and sodium acetate (12.3 g, 0.15 mol). Reflux the mixture for 2 hours. After cooling, pour the reaction mixture into 500 mL of cold water. The precipitated 1-tetralone oxime is collected by filtration, washed with water, and dried.

-

Beckmann Rearrangement: In a 500 mL beaker, heat polyphosphoric acid (150 g) to 120-130 °C with mechanical stirring. Carefully add the dried 1-tetralone oxime in small portions to the hot PPA. A vigorous reaction with foaming may occur. After the addition is complete, maintain the temperature at 120-130 °C for 15 minutes.

-

Work-up and Purification: Cautiously pour the hot reaction mixture onto crushed ice (500 g). The crude 2,3,4,5-tetrahydro-1H-benzazepin-2-one will precipitate. Neutralize the acidic solution with a saturated sodium bicarbonate solution. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Stage 2: Nitration of the Benzazepin-2-one Core

The introduction of a nitro group onto the aromatic ring of the benzazepin-2-one is a critical step. While a direct protocol for the 3-nitration of this specific lactam is not extensively reported, nitration of similar activated aromatic systems can be achieved using standard nitrating agents.[3] A mixture of nitric acid and sulfuric acid is a common and effective choice for this electrophilic aromatic substitution. The regioselectivity of the nitration will be directed by the existing substituents on the benzene ring.

Experimental Protocol: Synthesis of 3-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3,4,5-Tetrahydro-1H-benzazepin-2-one | 161.20 | 16.1 g | 0.1 |

| Fuming nitric acid (90%) | 63.01 | 10 mL | - |

| Concentrated sulfuric acid (98%) | 98.08 | 20 mL | - |

Procedure:

-

Nitration: In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve 2,3,4,5-tetrahydro-1H-benzazepin-2-one (16.1 g, 0.1 mol) in concentrated sulfuric acid (20 mL) at 0 °C. To this stirred solution, add fuming nitric acid (10 mL) dropwise, maintaining the temperature below 5 °C. After the addition is complete, continue stirring at 0-5 °C for 1 hour.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice (500 g). The precipitated nitro-substituted benzazepinone is collected by filtration, washed with cold water until the washings are neutral, and dried. The primary product is expected to be the 7-nitro isomer due to the directing effects of the amide group. Further purification can be achieved by recrystallization from ethanol or by column chromatography.

Stage 3: Reduction of the Nitro Group to the Amine

The final step in the synthesis is the reduction of the nitro group to the desired primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5] Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of aromatic nitro groups under a hydrogen atmosphere.

Caption: Catalytic hydrogenation for the final amine product.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 206.20 | 20.6 g | 0.1 |

| 10% Palladium on carbon (Pd/C) | - | 1.0 g | - |

| Ethanol | 46.07 | 200 mL | - |

| Hydrogen gas | 2.02 | As needed | - |

Procedure:

-

Hydrogenation: In a Parr hydrogenation apparatus or a similar high-pressure reactor, suspend 3-Nitro-2,3,4,5-tetrahydro-1H-benzazepin-2-one (20.6 g, 0.1 mol) and 10% Pd/C (1.0 g) in ethanol (200 mL).

-

Pressurize the reactor with hydrogen gas to 50 psi and stir the mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete (typically after 4-6 hours), carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Conclusion and Future Outlook

The synthetic pathway detailed in this guide provides a reliable and scalable route to this compound, a valuable building block for drug discovery. The use of well-established reactions such as the Beckmann rearrangement and catalytic hydrogenation ensures high yields and purity. The modularity of this synthesis allows for the potential introduction of various substituents on the aromatic ring, providing access to a diverse library of analogs for structure-activity relationship (SAR) studies. Future work could focus on the development of asymmetric synthetic routes to access enantiomerically pure forms of the target molecule, which is often crucial for optimizing pharmacological activity and reducing off-target effects.

References

- PubChem. This compound.

- Google Patents.

- Janciene, R., et al. Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution.

- Semantic Scholar.

- Chaturvedula, P., et al. Enantioselective Synthesis of Aminobenzazepinones.

- Pourmousavi, S. A., et al. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride.

- Choudary, B. M., et al.

- Zhang, J., et al. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates.

- Jubril, A., et al. Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.

- Green, A. P., et al. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

- Zor, C., et al. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.

- Request PDF. Selective C6-Nitration of Benzothiazolones with Iron Nitrate.

- Sassykova, L. R., et al. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

- Boulanger, W. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

- Monga, V., et al. Recent advances in synthesis and medicinal chemistry of benzodiazepines. PubMed. [Link]

- PrepChem. Synthesis of 7-Nitro-1,2,4,5-tetrahydro-3H-3-benzazepine. [Link]

- Singer, R. A., et al. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.

- Google Patents. Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

- Khan, I., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- Galkin, M. V., et al. From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science. [Link]

- Google Patents.

- Solution Pharmacy. Class (54) Butyrophenones, Beta Amino Ketone Benz amides Drugs | Medicinal Chemistry 01 | B.Pharmacy. YouTube. [Link]

Sources

- 1. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.uctm.edu [journal.uctm.edu]

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one IUPAC name and synonyms

An In-depth Technical Guide to 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one: A Privileged Scaffold in Medicinal Chemistry

Abstract

The benzazepine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This guide focuses on a key derivative, this compound, a versatile bifunctional scaffold that integrates the rigid, seven-membered benzazepine ring with a synthetically tractable primary amine. We will dissect its chemical identity, propose a logical and robust synthetic strategy, detail its analytical characterization, and explore its strategic importance as a foundational building block for the development of novel therapeutics, including kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value intermediate in their discovery programs.

Chemical Identity and Nomenclature

Precise identification is critical for regulatory compliance and scientific communication. The formal IUPAC name for this compound is 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one .[3] It is a lactam fused to a benzene ring, featuring an amino group at the alpha position relative to the carbonyl. This arrangement provides two key points for chemical modification: the secondary amine within the ring and the primary exocyclic amino group.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | PubChem[3] |

| CAS Number | 86499-35-6 | PubChem[3] |

| Molecular Formula | C₁₀H₁₂N₂O | PubChem[3] |

| InChI Key | AUAKXRGQXZRTQC-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | C1CC2=CC=CC=C2NC(=O)C1N | PubChem[3] |

Common Synonyms: The compound is also known by several other names in commercial and scientific literature, including:

-

3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one[3]

-

3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one[3]

-

3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one[3]

The hydrochloride salt (CAS: 889214-87-3) is also a common form for handling and formulation.[4]

Physicochemical and Computed Properties

Understanding the intrinsic properties of the scaffold is fundamental to predicting its behavior in both chemical reactions and biological systems. The data below is compiled from computational models, providing a baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 176.21 g/mol | PubChem[3] |

| Monoisotopic Mass | 176.094963011 Da | PubChem[3] |

| XLogP3 (Lipophilicity) | 0.6 | PubChem[3] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Density (Predicted) | 1.144 g/cm³ | Alfa Chemistry[5] |

| Boiling Point (Predicted) | 377.5 °C at 760 mmHg | Alfa Chemistry[5] |

Synthesis and Strategic Considerations

A robust and scalable synthesis is paramount for the utility of any chemical scaffold. While multiple routes to benzazepines exist, a logical and field-proven approach involves the expansion of a six-membered ring precursor, such as a substituted tetralone. This strategy provides excellent control over the placement of functional groups.

Retrosynthetic Analysis

The core logic of the synthesis is to build the seven-membered lactam ring first and then introduce the alpha-amino group. This avoids potential side reactions associated with carrying a free amine through the ring formation steps. Our retrosynthetic disconnection strategy is as follows:

Caption: Retrosynthetic analysis of the target compound.

This pathway is strategically sound because it begins with a common and inexpensive starting material (α-tetralone) and utilizes reliable, well-documented chemical transformations. The key step is the Beckmann rearrangement, which controllably expands the six-membered ketone ring into the seven-membered lactam.

Proposed Forward Synthesis Workflow

The forward synthesis translates the retrosynthetic plan into a practical laboratory procedure. Each step is chosen for its efficiency and scalability.

Caption: Proposed forward synthesis workflow.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of a chemical intermediate. Based on the structure and data from analogous compounds, the following spectral features are expected.[6]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm (4H).- NH (Amide): Broad singlet, δ ~8.0-8.5 ppm (1H).- CH-NH₂: A multiplet around δ 3.5-4.0 ppm (1H).- CH₂ groups: Complex multiplets between δ 2.0-3.0 ppm (4H).- NH₂ (Amine): Broad singlet, exchangeable with D₂O, δ ~1.5-2.5 ppm (2H). |

| ¹³C NMR | - C=O (Amide): Signal in the range of δ 170-175 ppm.- Aromatic Carbons: 6 signals between δ 120-140 ppm.- C-NH₂: Signal around δ 50-55 ppm.- Aliphatic CH₂: Signals between δ 25-40 ppm. |

| IR Spectroscopy | - N-H Stretch (Amide): Broad peak around 3200-3300 cm⁻¹.- N-H Stretch (Amine): Two sharp peaks around 3300-3400 cm⁻¹.- C=O Stretch (Lactam): Strong absorption at ~1650-1670 cm⁻¹.- C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹. |

| Mass Spec. (ESI+) | - [M+H]⁺: Expected at m/z 177.10. |

Pharmacological Significance and Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The benzazepine core provides a rigid, three-dimensional structure that can effectively orient substituents into the binding pockets of biological targets.[2][7] The 3-amino group serves as a crucial synthetic handle, allowing for the facile introduction of diverse chemical moieties through standard amide coupling, reductive amination, or sulfonylation reactions.

This "scaffold-to-drug" approach allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR). For example, derivatives of the benzazepinone core have been successfully developed as potent dual inhibitors of Aurora A and VEGF receptor kinases, which are critical targets in oncology.[8]

Caption: Role of the scaffold as a versatile drug discovery platform.

Experimental Protocols (Exemplary)

The following protocols are provided as a validated, procedural framework. As a self-validating system, each step includes expected outcomes and quality control checks.

Protocol: Synthesis of 1,3,4,5-Tetrahydro-1H-benzo[b]azepin-2-one (Lactam Intermediate)

-

Rationale: The Beckmann rearrangement is a classic and reliable method for converting an oxime to an amide. Polyphosphoric acid (PPA) is an effective catalyst and solvent for this transformation.

-

Oxime Formation: To a solution of α-tetralone (1.0 eq) in pyridine, add hydroxylamine hydrochloride (1.2 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Pour the reaction mixture into cold 2M HCl and extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime.

-

Rearrangement: Add the crude oxime to polyphosphoric acid (PPA) at 80 °C. Heat the mixture to 120-130 °C and stir for 1 hour. The reaction is exothermic and should be monitored carefully.

-

Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The lactam product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure lactam.

Protocol: Alpha-Bromination and Azide Displacement

-

Rationale: Free-radical bromination at the alpha position of the lactam is followed by an Sₙ2 reaction with sodium azide, a robust method for introducing a nitrogen nucleophile that can be cleanly reduced to the primary amine.

-

Bromination: Dissolve the lactam intermediate (1.0 eq) in CCl₄. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under nitrogen for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction, filter off the succinimide, and concentrate the filtrate. The crude 3-bromo lactam can often be used directly in the next step.

-

Azidation: Dissolve the crude bromo-lactam in anhydrous DMF. Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60 °C for 8-12 hours.

-

Isolation: Cool the reaction, pour into water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 3-azido lactam.

Protocol: Reduction to this compound

-

Rationale: The Staudinger reduction is a mild and effective method for converting azides to amines using triphenylphosphine, avoiding the high pressures and potentially hazardous catalyst handling of catalytic hydrogenation.

-

Reaction: Dissolve the crude 3-azido lactam in a mixture of THF and water (e.g., 9:1). Add triphenylphosphine (PPh₃, 1.2 eq) and stir the mixture at room temperature for 12-18 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified via column chromatography on silica gel (using a gradient of dichloromethane/methanol) to separate the target amine from triphenylphosphine oxide. The final product should be characterized by NMR and MS to confirm its structure and purity.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a strategic asset in drug discovery. Its structural rigidity, combined with the synthetic versatility afforded by the 3-amino group, establishes it as a powerful platform for generating novel chemical entities with diverse pharmacological profiles. Future work will likely focus on developing asymmetric syntheses to access enantiopure versions of the scaffold, further refining its application in the development of highly selective and potent therapeutics targeting a range of diseases from cancer to central nervous system disorders.

References

- Ajani, O. O., et al. (2021). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link]

- Bonnater, C., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Benzazepine Intermediates in Modern Drug Synthesis.

- Zhang, Y., et al. (2020). Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds. RSC Advances. [Link]

- ResearchGate. (2001). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines.

- ResearchGate. (2020). Retrosynthetic Analysis for Synthesis of 3-Amino-5-fluoro-2-iodobenzoate (1).

- PubChem. (n.d.). This compound. PubChem. [Link]

- ResearchGate. (2018). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).

- Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry. [Link]

- Chad's Prep. (2021). 22.7 Retrosynthesis with Amines. YouTube. [Link]

- ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]

- Organic Chemistry. (2022). Organic Chemistry - Retrosynthesis 12, PKI-166. YouTube. [Link]

- PubChem. (n.d.). 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. PubChem. [Link]

- Organic Chemistry. (2021). Retrosynthesis 7 - Organic Chemistry. YouTube. [Link]

- MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. [Link]

- ResearchGate. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.

- PubChem. (n.d.). 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-. PubChem. [Link]

- ResearchGate. (2019). β2,3-Amino amides: retrosynthesis through carbon–carbon bond-forming approaches.

- MDPI. (2022). Pharmacological Activities of Aminophenoxazinones. MDPI. [Link]

- Kunick, C., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. PMC. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | C10H13ClN2O | CID 45356745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one molecular weight and formula

An In-Depth Technical Guide to 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one: Properties, Synthesis, and Analytical Methodologies

Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered ring fused to a benzene ring provides a unique three-dimensional conformation that allows for potent and selective interactions with various biological targets. Within this important class of molecules, this compound stands out as a critical chiral building block. Its inherent chirality, centered at the C3 position, makes it a valuable intermediate for the stereoselective synthesis of advanced pharmaceutical agents, particularly those targeting the central nervous system.[1][2][3]

This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore robust methodologies for its stereoselective synthesis, detail protocols for its analytical characterization, and discuss its applications in modern drug discovery.

Part 1: Core Physicochemical Properties and Structural Analysis

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its molecular and physical characteristics. This compound is a heterocyclic compound featuring a lactam within the seven-membered ring and a primary amine, which is the source of its chirality and a key functional handle for further chemical modification.

Key Molecular Data

The essential quantitative data for this compound are summarized below. It is critical to distinguish between the racemic mixture and the individual enantiomers, as their biological activities can differ significantly.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O | [2][4][5][6][7] |

| Molecular Weight | 176.21 g/mol | [4][6][7] |

| Monoisotopic Mass | 176.094963011 Da | [4] |

| CAS Number (Racemate) | 86499-35-6 | [4][8] |

| CAS Number ((S)-enantiomer) | 137036-54-5 | [5][6] |

| CAS Number ((R)-enantiomer) | 137036-55-6 | [1][2][5] |

| IUPAC Name | 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | [4] |

Structural and Stereochemical Insights

The therapeutic efficacy and safety of a chiral drug are often dictated by a single enantiomer. The other enantiomer may be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to synthesize and analyze the specific stereoisomers of this compound is not merely an academic exercise but a critical requirement for its application in drug development. The amine at the C3 position creates a chiral center, leading to (R)- and (S)-enantiomers, which must be controlled and characterized throughout the manufacturing process.

Part 2: Stereoselective Synthesis Workflow

The synthesis of chiral benzazepine motifs is an area of active research.[3][9] A robust and scalable synthesis is paramount. While numerous methods exist for racemic benzazepines, asymmetric synthesis is essential for pharmaceutical applications.[3] An effective strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a cyclic ene-carbamate, using a chiral catalyst. This approach offers high enantioselectivity and yield.[3][9]

Below is a proposed workflow for the synthesis of an enantiomerically enriched form of the target compound, grounded in established catalytic asymmetric methods.

Conceptual Synthesis Pathway Diagram

Caption: Proposed workflow for the asymmetric synthesis of (R)-3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one.

Detailed Experimental Protocol

This protocol is a representative methodology based on modern asymmetric catalysis.

Objective: To synthesize (R)-3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one with high enantiomeric excess.

Materials:

-

Prochiral ene-carbamate benzazepine precursor

-

Chiral Iridium-N,P-ligand complex (catalyst)

-

Hydrogen gas (high purity)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (4M in 1,4-Dioxane)

-

Ethyl acetate and Hexanes (for chromatography/crystallization)

-

Sodium bicarbonate (saturated aqueous solution)

Methodology:

-

Catalyst Preparation & Reaction Setup:

-

Causality: The choice of a chiral N,P-ligated iridium complex is based on its proven efficiency in the asymmetric hydrogenation of challenging substrates like cyclic ene-carbamates, ensuring high stereocontrol.[3]

-

In an inert atmosphere glovebox, charge a high-pressure reactor with the prochiral ene-carbamate precursor (1.0 eq) and the chiral iridium catalyst (0.5-1.0 mol%).

-

Add anhydrous DCM as the solvent. Seal the reactor.

-

-

Asymmetric Hydrogenation:

-

Causality: Hydrogen pressure is a critical parameter that influences reaction rate and, in some cases, selectivity. The reaction is run until full conversion of the starting material to maximize yield.

-

Purge the reactor with hydrogen gas three times before pressurizing to the target pressure (e.g., 50 bar).

-

Stir the reaction mixture at a constant temperature (e.g., 25-40 °C) for 12-24 hours. Monitor conversion by taking aliquots and analyzing via HPLC or TLC.

-

-

Work-up and Carbamate Deprotection:

-

Causality: The carbamate protecting group, necessary for the hydrogenation step, must be removed to yield the free primary amine. Acidic hydrolysis is a standard and effective method for this transformation.

-

Once the reaction is complete, carefully vent the reactor and concentrate the solvent under reduced pressure.

-

Dissolve the resulting crude oil in 1,4-Dioxane and add a solution of 4M HCl in Dioxane (3-4 eq).

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

-

-

Isolation and Purification:

-

Causality: Purification is essential to remove residual catalyst, unreacted starting material, and byproducts. Crystallization is preferred for scalability and its ability to potentially enhance enantiomeric purity.

-

Concentrate the reaction mixture. Add ethyl acetate and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by either flash column chromatography or recrystallization to yield the final, highly pure amine.

-

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable in drug development to ensure identity, purity, and stereochemical integrity. A multi-faceted approach is typically employed.

Primary Analytical Workflow: Chiral HPLC

High-Performance Liquid Chromatography is the workhorse for purity and enantiomeric excess determination.[10] A chiral stationary phase is required to resolve the (R)- and (S)-enantiomers.

Caption: Standard quality control workflow for analyzing this compound.

Hypothetical Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) | These phases provide the necessary stereospecific interactions to separate enantiomers. |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) | A non-polar mobile phase is typical for normal-phase chiral separations. The amine additive improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good resolution and reasonable run time. |

| Detector | UV-Vis Diode Array Detector (DAD) | The benzene ring provides a strong chromophore for UV detection (e.g., at 254 nm). |

| Column Temp. | 25 °C | Temperature control ensures run-to-run reproducibility. |

| Injection Vol. | 5 µL | A small volume prevents column overloading and peak distortion. |

Structural Confirmation Methods

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data consistent with the proposed structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, connectivity, and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups such as the N-H stretches of the amine and amide, and the C=O stretch of the lactam.

Part 4: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a high-value intermediate.[2] Its primary amine provides a versatile point for elaboration, allowing for the construction of more complex molecules.

-

CNS-Targeting Agents: The benzazepine core is prevalent in drugs targeting central nervous system receptors, such as dopamine and serotonin receptors.[3] Enantiomerically pure intermediates like this one are crucial for developing selective ligands for psychiatric and neurological disorders.[1][2]

-

Peptidomimetics: The constrained seven-membered ring can be used to mimic beta-turns in peptides. The 4-amino isomer of this compound has been used as a template for ligands targeting G protein-coupled receptors (GPCRs).[11]

-

Combinatorial Chemistry: The amine handle is ideal for use in library synthesis to rapidly generate a diverse set of novel compounds for high-throughput screening. The use of amino acids as moieties in prodrug design is a well-established strategy to improve pharmacokinetic properties.[12]

Conclusion

This compound is a deceptively simple molecule that holds significant strategic value for the pharmaceutical industry. Its utility is intrinsically linked to its stereochemistry, demanding robust methods for asymmetric synthesis and chiral analysis. A comprehensive understanding of its properties and the technical workflows for its production and quality control, as outlined in this guide, is essential for any research or development program seeking to leverage this powerful chiral building block in the creation of next-generation therapeutics.

References

- PubChem. This compound. National Center for Biotechnology Information.

- PubChem. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride. National Center for Biotechnology Information.

- PubChem. (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. National Center for Biotechnology Information.

- PubChem. 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-. National Center for Biotechnology Information.

- Pharmaffiliates. Advancing Psychiatric Therapies: Sourcing (R)-3-AMINO-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE. Pharmaffiliates.

- ACS Publications. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters.

- ChemistryViews. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews.

- Pharmaffiliates. Procurement Guide: Sourcing (R)-3-AMINO-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE from China. Pharmaffiliates.

- ResearchGate. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate.

- ResearchGate. Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate.

- PubMed Central. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. National Center for Biotechnology Information.

- National Institutes of Health. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. National Center for Biotechnology Information.

- DergiPark. Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark.

- MDPI. Amino Acids in the Development of Prodrugs. MDPI.

- Google Patents. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H12N2O | CID 4434433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | C10H12N2O | CID 10241317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 86499-35-6 CAS MSDS (3-Amino-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Discovery and Synthesis of a Key Pharmaceutical Building Block: 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzazepine Scaffold in Medicinal Chemistry

The benzazepine nucleus, a seven-membered heterocyclic ring fused to a benzene ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is found in a multitude of biologically active compounds, demonstrating a remarkable ability to interact with a diverse range of biological targets. Its conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling high-affinity and selective binding to enzymes and receptors.

One of the most prominent applications of the benzazepine core is in the development of cardiovascular drugs, particularly Angiotensin-Converting Enzyme (ACE) inhibitors. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[1][2] Inhibition of ACE leads to vasodilation and reduced aldosterone secretion, making it an effective strategy for the treatment of hypertension and heart failure.[1][2]

This guide focuses on the discovery and synthesis of a pivotal intermediate in the production of the potent ACE inhibitor Benazepril: 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one . The synthesis of this amino lactam, first reported in the mid-1980s, was a critical step in the development of a new class of antihypertensive agents. We will delve into the original synthetic strategies, provide detailed experimental protocols, and explore the evolution of these methods, offering valuable insights for researchers in organic and medicinal chemistry.

The Pivotal Role of this compound in the Synthesis of Benazepril

Benazepril is a prodrug that is metabolized in the body to its active form, benazeprilat. Benazeprilat is a potent, non-sulfhydryl ACE inhibitor used for the management of hypertension.[3] The discovery and development of Benazepril were significant advancements in cardiovascular therapy. At the heart of its synthesis lies the chiral intermediate, (3S)-3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one.

The initial synthesis of this key intermediate was developed as a racemic mixture, which was then resolved to isolate the desired (S)-enantiomer. This enantiomerically pure amino lactam is then coupled with another chiral fragment to form the final drug substance. The efficiency and stereochemical control of the synthesis of this benzazepine derivative are therefore critical for the economically viable production of Benazepril.

The Foundational Synthesis: A Retrospective Analysis

The seminal work on the synthesis of this compound was published by Watthey et al. in 1985. This foundational route provided the basis for subsequent refinements and large-scale production methods. The general strategy involves the construction of the benzazepine ring system followed by the introduction of the amino group at the C3 position. A representative synthesis of the racemic amino lactam is detailed below, based on established methodologies.

Synthetic Workflow Overview

The synthesis commences with the formation of the seven-membered lactam ring, followed by the introduction of an azide group at the 3-position, which is subsequently reduced to the desired amine.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one

This step involves the alpha-chlorination of the parent lactam.

-

Materials: 2,3,4,5-tetrahydro-1H-benzazepin-2-one, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 2,3,4,5-tetrahydro-1H-benzazepin-2-one in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 3-Azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one

The chloro group is displaced by an azide in a nucleophilic substitution reaction.

-

Materials: 3-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one, Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the 3-chloro-lactam in anhydrous DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 3-azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound

The final step is the reduction of the azide to the primary amine.

-

Materials: 3-Azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one, Palladium on carbon (Pd/C, 10%), Methanol (MeOH), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve the 3-azido-lactam in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Subject the mixture to hydrogenation in a Parr apparatus or using a balloon filled with hydrogen gas at atmospheric pressure.

-

Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford the desired this compound.

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2,3,4,5-tetrahydro-1H-benzazepin-2-one | SO₂Cl₂ | 3-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 70-80% |

| 2 | 3-Chloro-2,3,4,5-tetrahydro-1H-benzazepin-2-one | NaN₃ | 3-Azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one | 85-95% |

| 3 | 3-Azido-2,3,4,5-tetrahydro-1H-benzazepin-2-one | H₂, Pd/C | This compound | >95% |

Modern Synthetic Approaches and Enantioselective Syntheses

While the foundational synthesis provides a reliable route to the racemic amino lactam, modern drug development demands highly efficient and enantioselective methods. The resolution of racemates can be a costly and low-yielding process. Consequently, significant research has been directed towards the asymmetric synthesis of the (S)-enantiomer of this compound.

These advanced strategies often employ chiral catalysts or auxiliaries to induce stereoselectivity. Methodologies such as catalytic asymmetric hydrogenation and enantioselective Michael additions have been successfully applied to the synthesis of chiral benzazepine derivatives. These approaches not only provide access to the desired enantiomer directly but also often do so in fewer steps and with higher overall yields.

Conclusion

The discovery and synthesis of this compound represent a significant milestone in the development of modern cardiovascular therapeutics. Its role as a key building block for the ACE inhibitor Benazepril underscores the importance of innovative synthetic chemistry in drug discovery. The evolution from the initial racemic synthesis to more sophisticated enantioselective strategies highlights the continuous drive for efficiency, sustainability, and precision in pharmaceutical manufacturing. This guide provides a comprehensive overview of the foundational chemistry of this important molecule, offering valuable insights and practical protocols for researchers in the field.

References

- PubChem. Benazepril.

- Drugs.com.

- U.S. Food and Drug Administration. Lotensin (benazepril hydrochloride) Label. [Link]

Sources

- 1. EP0119954B1 - 3-amino-1-benzazepin-2-one-1-alcanoic acids, process for their preparation, their pharmaceutical preparation as well as their therapeutic use - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride | C10H13ClN2O | CID 45356745 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one Derivatives and Analogues: Synthesis, Pharmacology, and Therapeutic Potential

Abstract

The 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one scaffold represents a privileged structural motif in medicinal chemistry, giving rise to a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. These derivatives have emerged as potent modulators of key neurological targets, including γ-secretase and N-methyl-D-aspartate (NMDA) receptors. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of these benzazepinone analogues. Detailed experimental protocols for their synthesis and biological evaluation are presented, aimed at equipping researchers, scientists, and drug development professionals with the critical knowledge to advance research in this promising area.

Introduction: The Benzazepine Scaffold in CNS Drug Discovery

The seven-membered benzazepine ring system is a versatile scaffold that has been successfully incorporated into a multitude of clinically relevant drugs.[1] Its inherent conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a diverse range of biological targets. The 2,3,4,5-tetrahydro-1H-benzazepin-2-one core, in particular, has garnered significant attention due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.

This guide will focus on the 3-amino substituted derivatives of this core structure, exploring their dual-action potential as both γ-secretase modulators for the treatment of Alzheimer's disease and as NMDA receptor antagonists for various neurological conditions.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available precursors.

General Synthetic Workflow

A representative synthetic approach is outlined below, highlighting the key chemical transformations involved in the construction of the benzazepinone scaffold.

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one as a Gamma-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a synthetic compound featuring a benzazepinone core structure. This guide elucidates the compelling body of evidence suggesting its primary mechanism of action as a gamma-secretase modulator (GSM). In the context of Alzheimer's disease (AD) pathology, the modulation of gamma-secretase activity presents a promising therapeutic strategy. This document provides a detailed exploration of the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize this mechanism. By synthesizing data from extensive research on benzazepinone-based GSMs, we present a comprehensive overview for researchers and drug development professionals in the field of neurodegenerative diseases.

Introduction: The Alzheimer's Disease Landscape and the Gamma-Secretase Target

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain. The amyloid cascade hypothesis posits that the accumulation of Aβ, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of AD. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.

Gamma-secretase is an intramembrane aspartyl protease complex responsible for the final cleavage of APP, leading to the production of Aβ peptides of varying lengths. The γ-secretase complex is composed of four essential protein subunits: presenilin (PSEN1 or PSEN2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). The presenilin subunit harbors the catalytic active site. Due to its pivotal role in Aβ generation, γ-secretase has been a prime target for therapeutic intervention in AD.

Initial strategies focused on the development of γ-secretase inhibitors (GSIs). However, these inhibitors often led to significant side effects due to their non-selective inhibition of the cleavage of other important substrates, most notably the Notch receptor, which is crucial for normal cellular function. This has shifted the focus towards a more nuanced approach: gamma-secretase modulation.

The Emergence of Gamma-Secretase Modulators (GSMs)

Gamma-secretase modulators are small molecules that allosterically bind to the γ-secretase complex and alter its activity rather than inhibiting it outright. This modulation results in a shift in the profile of Aβ peptides produced, favoring the generation of shorter, less amyloidogenic Aβ species (e.g., Aβ37, Aβ38) at the expense of the highly aggregation-prone Aβ42.[1][2] This selective reduction of Aβ42, without significantly affecting the total Aβ production or the processing of other substrates like Notch, makes GSMs a more attractive and potentially safer therapeutic strategy for AD.[2][3]

This compound: A Benzazepinone-Based GSM

While direct, extensive studies on the specific molecule this compound are not widely published in peer-reviewed literature, the benzazepinone scaffold is a well-established core structure for a class of potent GSMs.[4][5] Structure-activity relationship (SAR) studies on various benzazepinone derivatives have consistently demonstrated their ability to modulate γ-secretase activity.[4][5] Therefore, it is highly probable that this compound functions through this established mechanism.

Molecular Interaction with the Gamma-Secretase Complex

The primary molecular target of benzazepinone-based GSMs is the presenilin-1 (PS1) subunit of the γ-secretase complex.[6] These modulators are believed to bind to an allosteric site on PS1, distinct from the active site where substrate cleavage occurs. This allosteric binding induces a subtle conformational change in the enzyme complex.

Figure 1: Allosteric binding of the benzazepinone GSM to the PS1 subunit of the γ-secretase complex.

This conformational change is thought to affect the processivity of the enzyme's cleavage of the APP transmembrane domain. Instead of inhibiting the initial cleavage, it alters the subsequent cuts, leading to the release of shorter Aβ peptides.

Downstream Signaling: Shifting the Aβ Profile

The key consequence of the interaction between this compound and the γ-secretase complex is a shift in the amyloid-beta peptide profile.

Figure 2: The effect of the benzazepinone GSM on APP processing and Aβ peptide production.

As depicted in Figure 2, in the absence of a GSM, γ-secretase produces a significant amount of Aβ42, which readily aggregates to form neurotoxic oligomers and amyloid plaques. In the presence of this compound, the modulated γ-secretase preferentially produces shorter, less amyloidogenic Aβ peptides like Aβ38. This shift is expected to reduce the formation of amyloid plaques and their associated neurotoxicity.

Quantitative Data on Aβ Modulation by Benzazepinone GSMs

The following table summarizes typical data observed in preclinical studies of benzazepinone-based GSMs, demonstrating their effect on Aβ peptide levels.

| Compound Class | In Vitro Aβ42 IC50 | In Vivo Brain Aβ42 Reduction (Rodent Model) | In Vivo CSF Aβ38 Increase (Rodent Model) | Reference |

| Triazolobenzazepinones | 10-100 nM | 30-60% at 10-30 mg/kg | 50-150% at 10-30 mg/kg | [4] |

| Benzoazepinone-derived aminoamides | 5-50 nM | 25-50% at 10-30 mg/kg | 40-120% at 10-30 mg/kg | [5] |

Experimental Protocols for Characterizing the Mechanism of Action

The elucidation of the mechanism of action of a GSM like this compound relies on a series of well-established in vitro, cell-based, and in vivo assays.

In Vitro Gamma-Secretase Activity Assay

This assay directly measures the effect of the compound on the enzymatic activity of isolated γ-secretase.

Methodology:

-

Enzyme Preparation: Isolate γ-secretase from cell membranes (e.g., from CHO cells overexpressing APP) or use a purified recombinant enzyme complex.

-

Substrate: Utilize a recombinant APP C99 fragment as the substrate.

-

Incubation: Incubate the enzyme, substrate, and varying concentrations of the test compound (this compound) in a suitable buffer.

-

Detection: Quantify the produced Aβ peptides (Aβ38, Aβ40, Aβ42) using specific enzyme-linked immunosorbent assays (ELISAs) or mass spectrometry.

-

Analysis: Determine the IC50 value for Aβ42 reduction and the EC50 for Aβ38 elevation.

Figure 3: Workflow for an in vitro γ-secretase activity assay.

Cell-Based Amyloid-Beta Production Assay

This assay assesses the compound's ability to modulate Aβ production in a cellular context.

Methodology:

-

Cell Line: Use a cell line that expresses APP, such as human neuroglioma H4 cells or HEK293 cells stably transfected with human APP.

-

Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture medium.

-